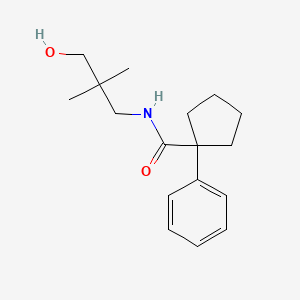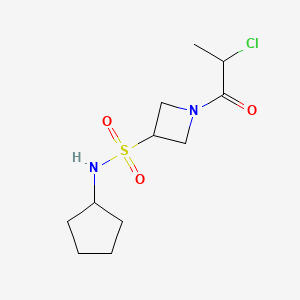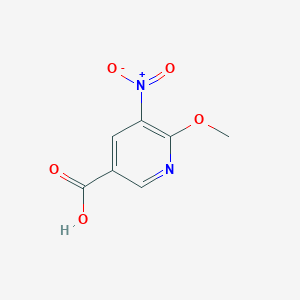
N-(3-hydroxy-2,2-dimethylpropyl)-1-phenylcyclopentane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-hydroxy-2,2-dimethylpropyl)-1-phenylcyclopentane-1-carboxamide, also known as HDPC, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of cyclopentane carboxamides and has been studied extensively for its biochemical and physiological effects.
科学的研究の応用
1. Anticancer Potential
- Research has shown that functionalized amino acid derivatives, including compounds similar to N-(3-hydroxy-2,2-dimethylpropyl)-1-phenylcyclopentane-1-carboxamide, have been evaluated for their in vitro cytotoxicity against human cancer cell lines. For instance, some derivatives exhibited significant cytotoxicity in ovarian and oral cancers, suggesting potential in designing new anticancer agents (Kumar et al., 2009).
2. Larvicidal Properties
- Carboxamide derivatives, closely related to the compound , have been synthesized and assessed for their effectiveness against mosquito larvae. This research highlights the potential use of these compounds in controlling mosquito populations and thereby reducing the spread of mosquito-borne diseases (Taylor et al., 1998).
3. Antimycobacterial Activity
- A series of N-alkoxyphenylhydroxynaphthalenecarboxamides, structurally similar to the compound, demonstrated significant antimycobacterial activity. Some compounds showed comparable or higher activity than standard drugs like rifampicin against Mycobacterium tuberculosis, which suggests their potential use in treating tuberculosis and related infections (Goněc et al., 2016).
4. Antibacterial and Anticancer Agents
- Research on coumarin and quinolinone-3-aminoamide derivatives, which are structurally analogous, revealed their potency in inhibiting cancer cell growth. Additionally, these compounds were evaluated for their antibacterial properties, indicating a broad spectrum of potential therapeutic applications (Matiadis et al., 2013).
5. Cognitive Enhancing Agents
- Studies on compounds like N-(2-Dimethylaminoethyl)carboxamide have shown promising results in reversing electroconvulsive shock-induced amnesia and protecting against hypoxia in mice, suggesting their potential as cognitive enhancers (Ono et al., 1995).
6. Antibacterial Activity of Carboxanilides
- Related compounds such as ring-substituted 3-hydroxy-N-phenylnaphthalene-2-carboxanilides have demonstrated significant antibacterial activity, particularly against Staphylococcus strains and Mycobacterium species, highlighting their potential as effective antibacterial agents (Kos et al., 2013).
特性
IUPAC Name |
N-(3-hydroxy-2,2-dimethylpropyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-16(2,13-19)12-18-15(20)17(10-6-7-11-17)14-8-4-3-5-9-14/h3-5,8-9,19H,6-7,10-13H2,1-2H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBUVTLMHZDEEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1(CCCC1)C2=CC=CC=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-2,2-dimethylpropyl)-1-phenylcyclopentane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-4-methylpiperidine](/img/structure/B2373003.png)


![5-bromo-N,2-dimethyl-N-[(3-methylphenyl)methyl]thiophene-3-sulfonamide](/img/structure/B2373006.png)
![10-methoxy-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2373009.png)
![Methyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2373015.png)

![Dimethyl 2-[1-(2-methoxyphenyl)-3-oxo-3-(2-thienyl)propyl]malonate](/img/structure/B2373017.png)
![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2373018.png)
![2-(4-(2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)piperazin-1-yl)ethanol](/img/structure/B2373022.png)
![N-Methyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2373023.png)


![3-phenyl-2-(2-thienylcarbonyl)indeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B2373026.png)